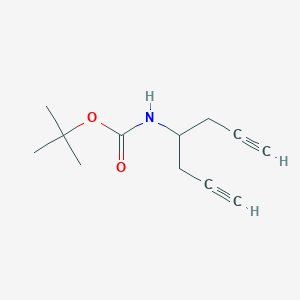
TERT-BUTYL N-(HEPTA-1,6-DIYN-4-YL)CARBAMATE
Description
4-(t-Butyloxycarbonylamino)hepta-1,6-diyne is a chemical compound with the molecular formula C12H17NO2 It is known for its unique structure, which includes a hepta-1,6-diyne backbone and a t-butyloxycarbonylamino group
Properties
CAS No. |
181478-03-5 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
tert-butyl N-hepta-1,6-diyn-4-ylcarbamate |
InChI |
InChI=1S/C12H17NO2/c1-6-8-10(9-7-2)13-11(14)15-12(3,4)5/h1-2,10H,8-9H2,3-5H3,(H,13,14) |
InChI Key |
OETVIAYXAPEIHH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CC#C)CC#C |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC#C)CC#C |
Synonyms |
Carbamic acid, [1-(2-propynyl)-3-butynyl]-, 1,1-dimethylethyl ester (9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(t-Butyloxycarbonylamino)hepta-1,6-diyne typically involves the reaction of hepta-1,6-diyne with t-butyloxycarbonylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
While detailed industrial production methods for 4-(t-Butyloxycarbonylamino)hepta-1,6-diyne are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(t-Butyloxycarbonylamino)hepta-1,6-diyne can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where the t-butyloxycarbonylamino group is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives depending on the nucleophile employed.
Scientific Research Applications
4-(t-Butyloxycarbonylamino)hepta-1,6-diyne has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for bioactive molecules.
Material Science:
Mechanism of Action
The mechanism of action of 4-(t-Butyloxycarbonylamino)hepta-1,6-diyne involves its interaction with specific molecular targets and pathways. The t-butyloxycarbonylamino group can act as a protecting group, allowing for selective reactions at other sites of the molecule. This selective reactivity is crucial in organic synthesis and medicinal chemistry, where precise modifications of molecular structures are required.
Comparison with Similar Compounds
Similar Compounds
- 4-(t-Butyloxycarbonylamino)hepta-1,5-diyne
- 4-(t-Butyloxycarbonylamino)hepta-1,4-diyne
- 4-(t-Butyloxycarbonylamino)hepta-1,3-diyne
Uniqueness
4-(t-Butyloxycarbonylamino)hepta-1,6-diyne is unique due to its specific hepta-1,6-diyne backbone, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various research applications, particularly in the synthesis of complex organic molecules and the development of novel pharmaceuticals.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


